(5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, methoxybenzyl, and methoxy-methylbenzylidene groups. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions on the benzyl and benzylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzyl and benzylidene derivatives.
Scientific Research Applications
(5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.
Pathways: Inhibition of enzyme activity, leading to reduced inflammation or microbial growth.
Binding: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme function.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-methoxybenzyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Structural Differences : The presence of the methoxy and methyl groups in specific positions.
- Biological Activity : Variations in biological activity due to structural differences.
- Reactivity : Differences in reactivity with various reagents and under different conditions.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-13-10-15(6-9-17(13)24-3)11-18-19(22)21(20(25)26-18)12-14-4-7-16(23-2)8-5-14/h4-11H,12H2,1-3H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCUVSYWUCNPO-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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